molecular formula C17H21N3OS B4512307 N-benzyl-2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxamide

N-benzyl-2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B4512307
M. Wt: 315.4 g/mol
InChI Key: QHFLBMMMYHYWGC-UHFFFAOYSA-N
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Description

N-benzyl-2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole-carboxamide derivative characterized by a 4-methylthiazole core substituted with a benzyl group at the N-position and a cyclopentylamino group at the 2-position. The cyclopentylamino group introduces steric bulk and moderate lipophilicity, which may influence binding affinity and metabolic stability compared to other substituents.

Properties

IUPAC Name

N-benzyl-2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-12-15(16(21)18-11-13-7-3-2-4-8-13)22-17(19-12)20-14-9-5-6-10-14/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFLBMMMYHYWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2CCCC2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzyl and cyclopentylamino groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of the Cyclopentylamino Group: The cyclopentylamino group is typically added through an amination reaction, where cyclopentylamine reacts with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

a) N-benzyl-2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide (CAS: 1351827-64-9)
  • Structure: Replaces cyclopentylamino with a 5-chloropyridinyl group.
  • Chlorine adds electron-withdrawing effects, which may stabilize receptor interactions .
  • Therapeutic Context : Pyridinyl analogs are common in kinase inhibitors (e.g., Dasatinib), suggesting possible tyrosine kinase targeting .
b) 2-Chloro-N-[1-(4-chlorophenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
  • Structure : Features a 2-chloro substituent and a 4-chlorophenylethyl group.
  • The chlorophenylethyl group adds hydrophobicity, which may improve blood-brain barrier penetration but increase toxicity risks .
  • Safety : Chlorinated analogs often require careful toxicity profiling due to metabolic generation of reactive intermediates .
c) N-[(2-Methoxyphenyl)methyl]-4-methyl-2-[(phenylmethyl)amino]-5-thiazolecarboxamide (CAS: 1219585-22-4)
  • Structure: Substitutes cyclopentylamino with benzylamino and adds a 2-methoxybenzyl group.
  • Impact: The methoxy group improves solubility via hydrogen bonding, while the benzylamino group may enhance π-π stacking with aromatic residues in enzymes. However, steric hindrance from the benzyl group could reduce binding efficiency .
b) Metabolic Stability
  • In contrast, morpholine-containing analogs (e.g., compounds in ) exhibit faster clearance due to phase I oxidation .

Anticancer Activity and Structure-Activity Relationships (SAR)

  • Highlights : Thiazole derivatives with morpholinyl (IC50 = 1.61 μg/mL) and phenyl groups (IC50 = 1.98 μg/mL) show potent activity against HepG-2 cells.
  • However, the absence of electron-withdrawing groups (e.g., chlorine) might limit cytotoxicity compared to chlorinated analogs .

Comparative Data Table

Compound Name Substituents (Position 2) Key Features Anticancer IC50 (HepG-2) Metabolic Stability
Target Compound Cyclopentylamino Moderate lipophilicity, steric bulk Not reported High
N-benzyl-2-[(5-chloropyridin-2-yl)amino]-... 5-Chloropyridinyl Polar, kinase-targeting Not reported Moderate
2-Chloro-N-[1-(4-chlorophenyl)ethyl]-... Chloro, chlorophenylethyl High hydrophobicity, toxicity risks Not reported Low
Morpholinyl Analog () Morpholinyl Fast clearance, high potency 1.61 μg/mL Low

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
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N-benzyl-2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxamide

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